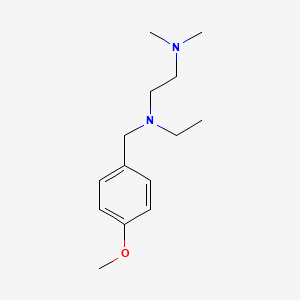
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide, also known as DMBA, is a chemical compound that has been studied extensively for its potential use in scientific research. DMBA is a member of the amide class of compounds and has been shown to have a variety of biochemical and physiological effects.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been used in a variety of scientific research applications, including studies on pain management, cancer treatment, and neurological disorders. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to have analgesic effects in animal models, making it a potential candidate for the development of new pain medications. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit tumor growth in animal models. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has also been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease.
作用機序
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to act by binding to specific receptors in the body. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to bind to the mu-opioid receptor, which is involved in pain perception and the regulation of mood. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has a variety of biochemical and physiological effects, including analgesic, anti-inflammatory, and anti-cancer properties. 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to reduce pain and inflammation in animal models, making it a potential candidate for the development of new pain medications. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide has a variety of potential scientific research applications, making it a versatile compound for use in the lab. However, one limitation of using 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted and effective treatments. Additionally, studies could be conducted to investigate the potential use of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide in the treatment of other diseases, such as Alzheimer's disease. Finally, research could be conducted to optimize the synthesis method of 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide, making it more efficient and cost-effective for use in lab experiments.
合成法
2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzylamine in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)acetamide.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-7-5-4-6-14(15)12-19-18(20)11-13-8-9-16(22-2)17(10-13)23-3/h4-10H,11-12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDVEOONGYMQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2=CC=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)

![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![4-{2-benzyl-4-[(4-chlorophenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine](/img/structure/B5817631.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)






![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5817691.png)
![5-{[(4-methylphenyl)thio]methyl}-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5817703.png)